molecular formula C30H29N7O3 B11417538 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

Katalognummer: B11417538
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: JTJXCQHGUSAJDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” is a complex organic compound characterized by its intricate molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common techniques include:

    Condensation Reactions: Combining smaller molecules to form the larger compound.

    Catalytic Hydrogenation: Adding hydrogen atoms to unsaturated bonds.

    Aromatic Substitution: Introducing substituents into an aromatic ring.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Adding oxygen or removing hydrogen.

    Reduction: Adding hydrogen or removing oxygen.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the compound may be used as a building block for synthesizing more complex molecules or as a reagent in various reactions.

Biology

In biological research, it may serve as a probe to study molecular interactions or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential use as a drug or diagnostic tool.

Industry

In industry, it may find applications in materials science, such as the development of new polymers or coatings.

Wirkmechanismus

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions may trigger a cascade of biochemical events, leading to the desired effect. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: may be compared with other complex organic compounds with similar structural motifs.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical properties

Eigenschaften

Molekularformel

C30H29N7O3

Molekulargewicht

535.6 g/mol

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C30H29N7O3/c1-39-24-16-15-20(19-25(24)40-2)17-18-31-27(38)14-8-13-26-33-34-30-36(26)23-12-7-6-11-22(23)29-32-28(35-37(29)30)21-9-4-3-5-10-21/h3-7,9-12,15-16,19H,8,13-14,17-18H2,1-2H3,(H,31,38)

InChI-Schlüssel

JTJXCQHGUSAJDZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.